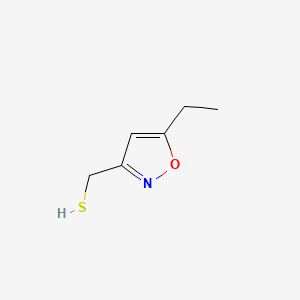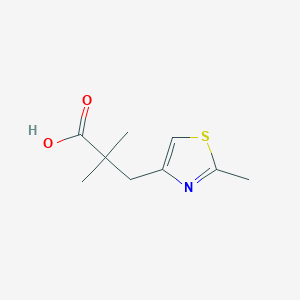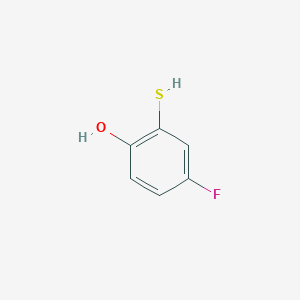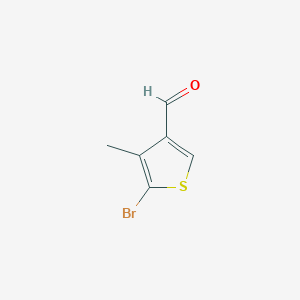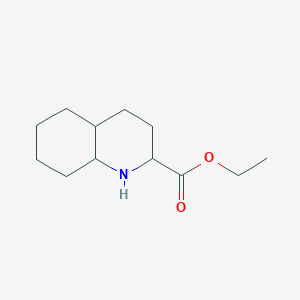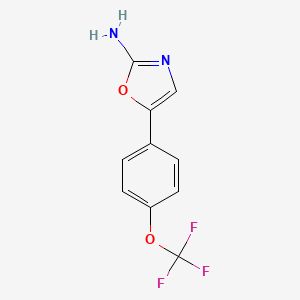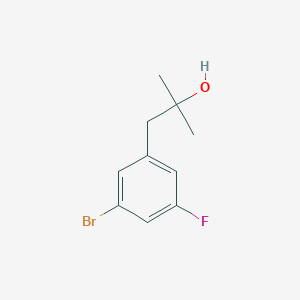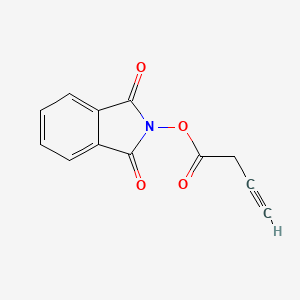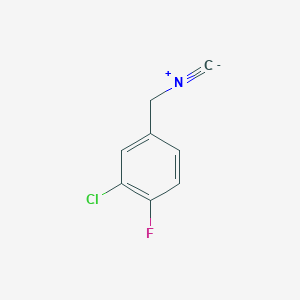![molecular formula C6H12F2O4S2 B13571481 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate](/img/structure/B13571481.png)
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of difluoro groups, a methoxyethyl group, and a methanesulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate typically involves the reaction of 2,2-difluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The difluoro groups can be reduced to form difluoromethyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of difluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate exerts its effects involves the interaction of its functional groups with molecular targets The difluoro groups enhance the compound’s stability and reactivity, while the methanesulfonate group acts as a leaving group in substitution reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester
- 2,2-Difluoro-2-(fluorosulfonyl)ethyl acetate
- 2,2-Difluoro-2-(fluorosulfonyl)propyl acetate
Uniqueness
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate is unique due to the combination of its difluoro, methoxyethyl, and methanesulfonate groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C6H12F2O4S2 |
|---|---|
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
[2,2-difluoro-2-(2-methoxyethylsulfanyl)ethyl] methanesulfonate |
InChI |
InChI=1S/C6H12F2O4S2/c1-11-3-4-13-6(7,8)5-12-14(2,9)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
XEJZWLCKPPYXRO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCSC(COS(=O)(=O)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)
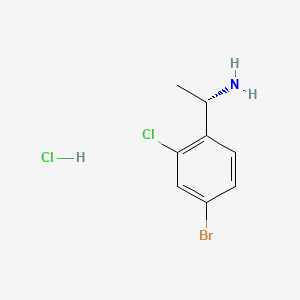
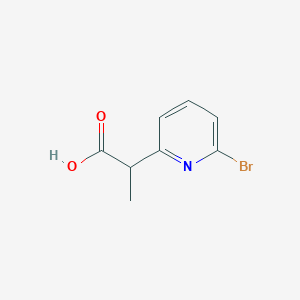
![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
